molecular formula C9H6BrN3 B13012515 2-(6-Bromo-1H-indazol-3-YL)acetonitrile

2-(6-Bromo-1H-indazol-3-YL)acetonitrile

Cat. No.: B13012515
M. Wt: 236.07 g/mol
InChI Key: CBZWXPFVJXRXGW-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indazol-3-YL)acetonitrile is a compound belonging to the indazole family, characterized by a bromine atom at the 6th position and an acetonitrile group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromoindazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Bromo-1H-indazol-3-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Indazole oxides.

    Reduction Products: Indazole amines.

Scientific Research Applications

2-(6-Bromo-1H-indazol-3-YL)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1H-indazol-3-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the acetonitrile group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

  • 6-Bromoindole-3-acetonitrile
  • 5-Bromo-1H-indazol-3-amine
  • 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid

Comparison: 2-(6-Bromo-1H-indazol-3-YL)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a versatile scaffold for further chemical modifications .

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

2-(6-bromo-2H-indazol-3-yl)acetonitrile

InChI

InChI=1S/C9H6BrN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3H2,(H,12,13)

InChI Key

CBZWXPFVJXRXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)CC#N

Origin of Product

United States

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